ethyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a benzothiophene and a thiadiazole ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiadiazole Ring: This step often involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides.
Spiro Linkage Formation: The final step involves the coupling of the benzothiophene and thiadiazole rings through a spiro linkage, often facilitated by a catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3’,3’,4-tris(4-methylphenyl)spiro[1,3,4-thiadiazole-5,1’-2-benzothiophene]-2-carboxylate
- 1,3,4-Thiadiazole Derivatives
Uniqueness
Ethyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to its spiro linkage and the combination of benzothiophene and thiadiazole rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C31H26N2O2S2 |
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Molecular Weight |
522.7 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-3',3'-diphenylspiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-carboxylate |
InChI |
InChI=1S/C31H26N2O2S2/c1-3-35-29(34)28-32-33(25-20-18-22(2)19-21-25)31(36-28)27-17-11-10-16-26(27)30(37-31,23-12-6-4-7-13-23)24-14-8-5-9-15-24/h4-21H,3H2,1-2H3 |
InChI Key |
SJGUJHBRGJSPNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(S2)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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